Asimadoline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of asimadoline hydrochloride has not been explicitly detailed in the provided literature. However, it belongs to the class of kappa-opioid receptor agonists, suggesting a complex synthetic pathway that involves the formation of its characteristic diphenylacetamide structure, potentially through multi-step organic synthesis processes involving the creation of the pyrrolidine ring and subsequent acetylation and amidation reactions.
Molecular Structure Analysis
Asimadoline hydrochloride's molecular structure is characterized by its diaryl acetamide framework, which is crucial for its high affinity and selectivity toward the κ-opioid receptor. The compound features a unique spatial arrangement, with a phenyl ring and a hydroxypyrrolidine moiety attached to a central acetamide linker. This configuration is essential for its interaction with the κ-opioid receptor, impacting its pharmacological profile.
Chemical Reactions and Properties
Asimadoline hydrochloride's chemical reactivity is predominantly influenced by its acetamide group and the presence of the hydroxypyrrolidine and phenyl rings. These functional groups may undergo reactions typical of amides, such as hydrolysis under specific conditions, and engage in intermolecular interactions due to the aromatic rings. The compound's solubility in water and various organic solvents would be dictated by its polar hydrochloride salt form and the nonpolar characteristics of the diphenyl moiety.
Physical Properties Analysis
The physical properties of asimadoline hydrochloride, such as its melting point, solubility, and stability, are determined by its molecular structure. As a hydrochloride salt, asimadoline is expected to exhibit enhanced solubility in water compared to its free base form, making it more amenable for pharmaceutical formulations. The stability of asimadoline hydrochloride under various storage conditions would be crucial for its shelf life and efficacy as a medication.
Chemical Properties Analysis
Asimadoline hydrochloride's chemical properties, including its pharmacodynamics and pharmacokinetics, are intrinsically linked to its action as a κ-opioid receptor agonist. Its high affinity for the κ receptor, illustrated by IC50 values in the nanomolar range, underpins its effectiveness in modulating visceral sensitivity and pain perception. The compound's selectivity for the κ over μ and δ opioid receptors minimizes the risk of traditional opioid-related side effects, making it a novel candidate for treating conditions like irritable bowel syndrome (IBS) without the central nervous system effects typical of other opioids.
- Camilleri, M. (2008). Novel pharmacology: asimadoline, a κ‐opioid agonist, and visceral sensation. Neurogastroenterology & Motility (Camilleri, 2008).
- Schreiber, R., Bartoszyk, G., & Kunzelmann, K. (2004). The kappa-opioid receptor agonist asimadoline inhibits epithelial transport in mouse trachea and colon. European Journal of Pharmacology (Schreiber et al., 2004).
Scientific Research Applications
Application in Gastrointestinal Disorders
- Summary of Application: Asimadoline hydrochloride is an orally administered agent that acts as a kappa opioid receptor agonist . It has shown encouraging clinical efficacy for the treatment of Irritable Bowel Syndrome (IBS) in a barostat study in IBS patients .
- Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
- Results or Outcomes: In clinical trials, Asimadoline has shown potential for treating gastrointestinal diseases, specifically IBS . It has been found to relieve the pain, discomfort, and impaired motility common to IBS and other gastrointestinal disorders .
Application in Pain Management
- Summary of Application: Asimadoline was originally developed to treat peripheral pain such as arthritis . It acts as a kappa opioid receptor agonist, which are found mostly in the digestive tract and are believed to play an important role in control of visceral pain .
- Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
Application in Peripheral Opioid Receptor Therapeutics
- Summary of Application: Asimadoline is being explored as a peripheral opioid receptor therapeutic . It is believed to mitigate the more serious centrally mediated side effects of opioids by preferentially targeting peripheral opioid receptors that are often the source of the pain .
- Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
- Results or Outcomes: Recent innovations in peripheral opioid receptor therapeutics of pH-sensitive opioid ligands and limiting opioid permeability across the blood-brain barrier have had promising results in animal models .
Application in Inflammation Management
- Summary of Application: Asimadoline is being explored for its potential in managing inflammation . It is believed to have anti-inflammatory properties due to its action on kappa opioid receptors, which are known to play a role in the body’s response to inflammation .
- Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
- Results or Outcomes: While there is promising research in animal models, more studies are needed to fully understand its efficacy and safety profile in this application .
Application in Opioid Addiction Treatment
- Summary of Application: Asimadoline’s action on peripheral kappa opioid receptors and its low penetration across the blood-brain barrier make it a potential candidate for treating opioid addiction . It lacks the psychotomimetic effects of centrally acting KOR agonists, which could make it a safer alternative for addiction treatment .
- Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
- Results or Outcomes: While this is a potential application, more research is needed to fully understand its efficacy and safety profile in this context .
properties
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJSLABTEURMBF-CLSOAGJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171820 | |
Record name | Asimadoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asimadoline hydrochloride | |
CAS RN |
185951-07-9 | |
Record name | Asimadoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asimadoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASIMADOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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